4'-Bromo-[1,1'-biphenyl]-4-amine
Overview
Description
4’-Bromo-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H10BrN It consists of a biphenyl structure with a bromine atom attached to one phenyl ring and an amine group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-[1,1’-biphenyl]-4-amine typically involves the bromination of biphenyl followed by the introduction of an amine group. One common method is the bromination of biphenyl using liquid bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like dichloroethane, and the temperature is controlled to ensure selective bromination at the desired position .
After bromination, the resulting 4-bromobiphenyl is subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the para position relative to the bromine atom .
Industrial Production Methods
Industrial production of 4’-Bromo-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to achieve high yields and minimize by-products. The subsequent amination step is optimized for maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted biphenyl derivatives.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated biphenyl derivatives.
Oxidation Reactions: Products include nitroso or nitro biphenyl derivatives.
Reduction Reactions: Products include dehalogenated biphenyl or alkylamine derivatives.
Scientific Research Applications
4’-Bromo-[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 4’-Bromo-[1,1’-biphenyl]-4-amine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds . In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-[1,1’-biphenyl]: Lacks the amine group, making it less versatile in certain chemical reactions.
4-Amino-[1,1’-biphenyl]:
4’-Chloro-[1,1’-biphenyl]-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4’-Bromo-[1,1’-biphenyl]-4-amine is unique due to the presence of both bromine and amine functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(4-bromophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPBKHKHMVGUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299436 | |
Record name | 4'-bromobiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-82-0 | |
Record name | 3365-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-bromobiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.